molecular formula C18H26N2O6 B1521744 (trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate CAS No. 1217698-80-0

(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate

Cat. No. B1521744
M. Wt: 366.4 g/mol
InChI Key: LDYJACAOCQSCIC-QWHCGFSZSA-N
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Description

This compound is a chemical with the empirical formula C18H26N2O6 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is COC(=O)[C@@H]1CN(C[C@H]1c2cnc(OC)c(OC)c2)C(=O)OC(C)(C)C . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 366.41 . It is a solid substance .

Scientific Research Applications

Asymmetric Synthesis and Biologically Active Compounds

  • Sharpless reaction and subsequent processes have been utilized to achieve asymmetric kinetic resolution, leading to the development of optically active compounds. These compounds are used as chiral building blocks in the synthesis of several biologically active natural products, highlighting the compound's utility in creating targeted chemical entities with potential pharmacological activities (Takahata, Banba, Tajima, & Momose, 1991).

Catalysis and Coordination Chemistry

  • Research has demonstrated the ability to selectively functionalize cluster anionic units using reactions with specific ligands, leading to the formation of neutral and functional hybrid building blocks. Such advancements underline the role of these compounds in facilitating complex chemical transformations and synthesizing new materials with desired properties (Dorson et al., 2009).

  • The coordination of pyridines to specific metal complexes has been explored, contributing to our understanding of the stereochemical outcomes and ligand effects in transition metal catalysis. These studies offer insights into designing more efficient catalysts for various chemical reactions (Titova et al., 2016).

Synthesis of Pyrrolizidine Alkaloids

  • The transannular iodoamination process has been developed as a versatile route for the synthesis of pyrrolizidine alkaloids, demonstrating the compound's utility in creating complex natural products. This method showcases the application of these chemical frameworks in generating diverse and biologically significant molecules (Brock et al., 2013).

Ligand Chemistry for Material Synthesis

  • Investigations into the effects of ligand substitution on the selectivity and reactivity of palladium complexes in carbonylation reactions have provided valuable information on tuning the electronic and steric properties of catalysts. These findings are crucial for developing more selective and efficient processes in materials chemistry (D'Amora et al., 2010).

Enantioselective Synthesis

  • A practical asymmetric synthesis approach has been described for the production of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This method emphasizes the importance of such compounds in enantioselective synthesis, offering a pathway to high-yield and high-purity chiral pyrrolidines (Chung et al., 2005).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . This means it may be harmful if swallowed.

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYJACAOCQSCIC-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
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(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 3
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(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 4
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 5
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(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate

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